tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate
Overview
Description
tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate: is an organic compound with the molecular formula C16H22N2O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and medicinal chemistry .
Mechanism of Action
Biochemical Pathways
As research progresses, we can expect to gain more insight into the compound’s role in cellular processes .
Pharmacokinetics
Some properties can be inferred from its physicochemical characteristics :
- Absorption : The compound is predicted to have high gastrointestinal absorption .
- Distribution : It is expected to permeate the blood-brain barrier, indicating potential central nervous system activity .
- Metabolism : The compound is not predicted to be a substrate of P-glycoprotein, suggesting it may not be actively transported out of cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For “tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate”, it is recommended to be stored in a dry environment at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a benzyl-substituted pyrrolidinone. The reaction is usually carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrrolidinone ring.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted carbamates with different functional groups replacing the tert-butyl group.
Scientific Research Applications
Chemistry: tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines in peptide synthesis and other organic transformations .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a building block for the synthesis of biologically active molecules .
Medicine: It is used in the synthesis of drug candidates and as a scaffold for designing enzyme inhibitors .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other specialty chemicals .
Comparison with Similar Compounds
- tert-Butyl (5-oxopyrrolidin-3-yl)carbamate
- tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate
Comparison: this compound is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .
Properties
IUPAC Name |
tert-butyl N-(1-benzyl-5-oxopyrrolidin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)17-13-9-14(19)18(11-13)10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSNXICUDZJXNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)N(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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